3'-Bromoacetophenone

Übersicht

Beschreibung

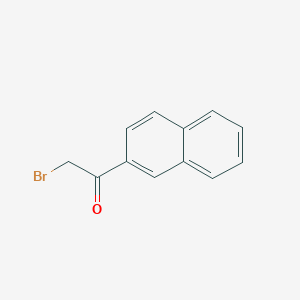

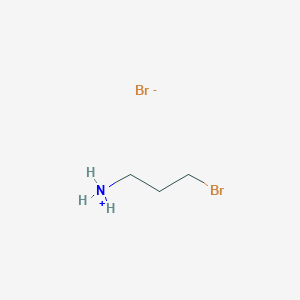

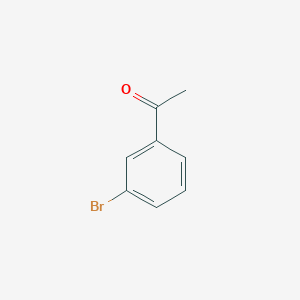

3’-Bromoacetophenone: is an organic compound with the chemical formula C8H7BrO. It is a derivative of acetophenone where a bromine atom is substituted at the meta position of the benzene ring. This compound is a clear, slightly yellow liquid at room temperature and is known for its applications in various chemical processes, including organic synthesis and pharmaceutical production .

Wirkmechanismus

Target of Action

3’-Bromoacetophenone is a chemical reagent used in the synthesis of various compounds . It’s primarily used in the synthesis of chalcone derivatives, which are known for their anti-cancer properties . It’s also used in the preparation of biphenyl pyridazinone derivatives as PDE4 inhibitors in anti-inflammatory treatments .

Mode of Action

The α-bromination reaction of carbonyl compounds, such as 3’-Bromoacetophenone, is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The rate-determining step for this reaction is identified as the second step involving enol form .

Biochemical Pathways

The α-bromination reaction of 3’-Bromoacetophenone affects the synthesis of various organic compounds . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Pharmacokinetics

The compound’s molecular weight (19904 g/mol) and its physical properties, such as its melting point (8-11 °C) and density (1505 g/mL at 25 °C), may influence its bioavailability .

Result of Action

The molecular and cellular effects of 3’-Bromoacetophenone’s action are primarily seen in its role as a precursor in the synthesis of various compounds. For instance, it’s used in the synthesis of chalcone derivatives, which have anti-cancer properties . It’s also used in the preparation of biphenyl pyridazinone derivatives, which act as PDE4 inhibitors in anti-inflammatory treatments .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3’-Bromoacetophenone. For instance, the reaction temperature, reaction time, and dosage of the brominating agent can affect the bromination of acetophenone derivatives . Additionally, safety measures need to be taken into account due to the potential toxicity and environmental pollution risks associated with the use of brominating agents .

Biochemische Analyse

Biochemical Properties

3’-Bromoacetophenone interacts with various biomolecules in biochemical reactions. It is used as an intermediate product in the synthesis of chalcone derivatives, which are known to interact with various enzymes and proteins . The exact nature of these interactions is complex and depends on the specific biochemical context. It is known that the bromine atom in 3’-Bromoacetophenone can participate in electrophilic aromatic substitution reactions, which can lead to the formation of covalent bonds with biomolecules .

Cellular Effects

The cellular effects of 3’-Bromoacetophenone are primarily related to its role as an intermediate in the synthesis of other biologically active compounds . For instance, chalcone derivatives synthesized from 3’-Bromoacetophenone have been shown to exhibit anti-cancer properties . These compounds can influence cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3’-Bromoacetophenone is largely determined by the compounds it is used to synthesize . For example, chalcone derivatives synthesized from 3’-Bromoacetophenone can inhibit or activate enzymes, alter gene expression, and interact with biomolecules through binding interactions . The bromine atom in 3’-Bromoacetophenone can participate in electrophilic aromatic substitution reactions, which can lead to the formation of covalent bonds with biomolecules .

Temporal Effects in Laboratory Settings

It is known that this compound is used as an intermediate in the synthesis of other compounds, and its stability, degradation, and long-term effects on cellular function would depend on the specific conditions of these reactions .

Metabolic Pathways

As an intermediate in the synthesis of other compounds, it is likely that 3’-Bromoacetophenone could be involved in various metabolic pathways depending on the specific compounds it is used to synthesize .

Transport and Distribution

The transport and distribution of 3’-Bromoacetophenone within cells and tissues would depend on various factors, including its physicochemical properties, the specific compounds it is used to synthesize, and the presence of transporters or binding proteins that it interacts with .

Subcellular Localization

As an intermediate in the synthesis of other compounds, its localization within the cell would likely depend on the specific biochemical reactions it is involved in .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3’-Bromoacetophenone can be synthesized through the bromination of acetophenone. One common method involves the use of bromine and aluminum chloride as a catalyst. The reaction is carried out in a three-necked flask equipped with a condenser, a dropping funnel, and a stirrer. The acetophenone is added slowly to a mixture of aluminum chloride, and then bromine is added dropwise. The reaction mixture is stirred and heated to 80-85°C for one hour .

Industrial Production Methods: In industrial settings, 3’-Bromoacetophenone can be produced using a catalyst-free method involving biphasic electrolysis. This method uses sodium bromide and chloroform in the presence of sulfuric acid as a supporting electrolyte. The reaction is carried out at room temperature, resulting in high yields of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 3’-Bromoacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Substitution: Formation of substituted acetophenone derivatives.

Reduction: Formation of 3’-bromo-1-phenylethanol.

Oxidation: Formation of 3’-bromo-benzoic acid

Wissenschaftliche Forschungsanwendungen

3’-Bromoacetophenone is widely used in scientific research due to its versatility:

Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of chalcone derivatives and other complex molecules.

Biology: It is used in the synthesis of biologically active compounds, including inhibitors of protein tyrosine phosphatases.

Medicine: It is involved in the development of pharmaceuticals, including anti-cancer agents and anti-inflammatory drugs.

Industry: It is used in the production of dyes, fragrances, and agrochemicals

Vergleich Mit ähnlichen Verbindungen

- 2-Bromoacetophenone

- 4-Bromoacetophenone

- 3-Chloroacetophenone

- 3-Fluoroacetophenone

- 3-Methoxyacetophenone

Comparison: 3’-Bromoacetophenone is unique due to the position of the bromine atom on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For example, 2-bromoacetophenone has the bromine atom at the ortho position, which affects its steric and electronic properties differently compared to the meta position in 3’-Bromoacetophenone .

Eigenschaften

IUPAC Name |

1-(3-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAQYXOVOHJRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870941 | |

| Record name | 3′-Bromoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-63-4 | |

| Record name | 3-Bromoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Bromoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(3-bromophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3′-Bromoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-bromoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3'-Bromoacetophenone?

A: this compound (also known as 1-(3-bromophenyl)ethanone) is an aromatic ketone. Its molecular formula is C8H7BrO, and its molecular weight is 200.05 g/mol. Spectroscopic data, particularly 1H NMR, has been used to characterize the compound. []

Q2: Has this compound demonstrated any catalytic properties?

A: While this compound itself hasn't been widely studied as a catalyst, it serves as a starting material for synthesizing various compounds, including chiral ruthenium(II)-pybox complexes. These complexes demonstrate catalytic activity in the enantioselective transfer hydrogenation of ketones. Specifically, they efficiently convert a range of aromatic ketones into their corresponding secondary alcohols with high enantiomeric excess (ee). [] Interestingly, 3-bromoacetophenone showed a high turnover frequency (TOF) and excellent ee (94%) when reduced by the catalyst trans-[RuCl2(PiPr3)(κ3-N,N,N-(R,R)-Ph-pybox]. []

Q3: How does the structure of this compound relate to its activity?

A: Research indicates that the position of the bromine substituent on the acetophenone ring significantly influences the compound's activity. For instance, in a study investigating the bioreductive potential of plant residues, various acetophenone derivatives were tested. Among them, this compound, along with other halogenated derivatives like 2-bromoacetophenone and 4-bromoacetophenone, were successfully bioreduced by banana and passion fruit residues. [] This suggests that the presence and position of the bromine atom play a role in the interaction with the biocatalysts.

Q4: Has computational chemistry been employed to study this compound?

A: Yes, density functional theory (DFT) calculations using the B3LYP/CEP-121G protocol have been employed to study the electronic and structural properties of bromoacetophenone isomers, including this compound. [] This research focused on understanding how the bromine substituent influences properties like energy gaps, dipole moments, and vibrational frequencies. The calculated frequencies showed good agreement with experimental data for the 3-bromoacetophenone isomer. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.